2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid

説明

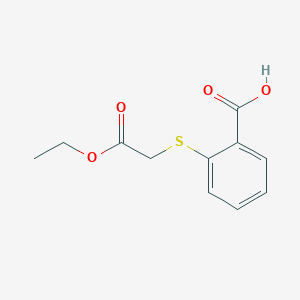

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid is a benzoic acid derivative characterized by a thioether (-S-) linkage connecting the aromatic ring to an ethoxy-oxoethyl moiety (-CH₂C(O)OEt). The compound’s reactivity and solubility are influenced by the electron-withdrawing ester group and the polarizable sulfur atom .

Key structural features:

- Benzoic acid core: Provides acidity (pKa ~4.2) and hydrogen-bonding capacity.

- Thioether bridge: Enhances lipophilicity and metabolic stability compared to oxygen ethers.

- Ethoxy-oxoethyl group: Introduces steric bulk and modulates electronic effects.

準備方法

The synthesis of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves the reaction of ethyl 2-mercaptobenzoate with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

- Ethyl 2-mercaptobenzoate is dissolved in a suitable solvent such as ethanol.

- Ethyl chloroacetate is added to the solution.

- A base, such as sodium hydroxide, is introduced to facilitate the reaction.

- The mixture is stirred at room temperature for several hours.

- The product is then isolated by filtration and purified using recrystallization techniques .

化学反応の分析

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

科学的研究の応用

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

作用機序

The mechanism of action of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table compares 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid with structurally related compounds, focusing on substituent variations and their impacts:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., halogens, oxoethyl) enhance acidity and reactivity, while methoxy or ethoxy groups increase solubility in polar solvents .

- Biological Activity : Thioether-linked benzoic acids with oxoethyl or halobenzyl groups exhibit antitumor and antimicrobial activities, likely due to interactions with cellular thiols or enzyme active sites .

Crystallographic and Physicochemical Properties

The crystal structure of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅) reveals a triclinic system (space group P1) with planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds . This contrasts with non-planar conformations observed in bulkier derivatives like 2-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}benzoic acid, which adopts a folded conformation due to steric hindrance .

Selected Crystallographic Data :

| Parameter | 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| Unit Cell Dimensions (Å) | a=4.8774, b=9.470, c=12.719 | a=10.245, b=12.876, c=14.532 |

| Hydrogen Bond Network | O–H⋯O, C–H⋯O | C–F⋯π interactions |

| Reference |

生物活性

2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid (CAS No. 18926-41-5) is a compound that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a thioether functional group linked to an ethoxy-oxoethyl side chain. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

Anti-inflammatory Effects

In vivo studies using murine models of inflammation revealed that the compound significantly reduced edema and inflammatory markers. A notable reduction in cytokines such as TNF-alpha and IL-6 was observed, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer activity of this compound has also been explored. Cell viability assays conducted on various cancer cell lines, including HeLa and MCF-7, showed that the compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it is believed that the compound interferes with NF-kB signaling, leading to decreased expression of pro-inflammatory genes and induction of apoptotic pathways in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of benzoic acid, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Research : In a study published in Inflammation Research, researchers investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. Results showed significant reduction in paw swelling compared to control groups.

- Cancer Cell Line Study : A publication in Cancer Letters reported on the cytotoxic effects of several thioether compounds, including this compound, on breast cancer cell lines. The findings indicated strong pro-apoptotic activity through caspase activation.

Q & A

Q. What are the established synthetic routes for 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiourea derivatives can react with chloroacetate esters under basic conditions to introduce the thioether moiety. Key steps include:

- Cyclization : Thiourea intermediates (e.g., (E)-3-(2,4-dichlorophenyl)acryloyl thiourea) undergo cyclization in dry acetone or ethoxide to form thiazine or pyrimidine derivatives .

- Optimization : Catalytic methods (e.g., using K₂CO₃ in DMF) enhance yield by promoting efficient thiol-alkyl coupling. Purity is improved via recrystallization from ethanol/water mixtures .

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

X-ray diffraction studies reveal a triclinic crystal system (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å. Key findings include:

- Hydrogen bonding : Carboxylic acid groups form dimers via O–H···O interactions (2.62 Å), stabilizing the lattice .

- Torsional angles : The thioether linkage (C–S–C–O) adopts a gauche conformation (≈75°), influencing molecular packing. Refinement using SHELXL (with R₁ < 0.05) resolves disorder in the ethoxy group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are ambiguous peaks resolved?

Basic Research Question

- FT-IR : Confirms carboxylic acid (≈1700 cm⁻¹), ester C=O (≈1740 cm⁻¹), and thioether C–S (≈680 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and ethoxy methyl protons (δ 1.3 ppm). ¹³C NMR identifies the ester carbonyl at δ 167 ppm .

Advanced Research Question

Ambiguities in overlapping aromatic signals are resolved via:

- COSY/HSQC : Correlates coupled protons (e.g., ortho-substituted benzene protons).

- DFT calculations : Predict chemical shifts for comparison with experimental data .

Q. How does the thioether substituent influence the compound’s reactivity in nucleophilic or oxidative environments?

Advanced Research Question

The thioether group (–S–CH₂–) exhibits dual reactivity:

- Nucleophilic substitution : The sulfur lone pair facilitates SN₂ reactions with alkyl halides, forming sulfonium intermediates .

- Oxidation : Controlled oxidation with H₂O₂ yields sulfoxide derivatives, while excess oxidant produces sulfones. Reactivity is pH-dependent; basic conditions accelerate sulfone formation .

Q. How can researchers reconcile contradictory data on solubility and stability across different studies?

Advanced Research Question

Discrepancies arise from:

- Solvent polarity : Solubility in DMSO (≈50 mg/mL) vs. poor solubility in water due to hydrophobic ethoxy groups .

- pH effects : Stability decreases in acidic media (pH < 3) due to protonation of the carboxylic acid, promoting ester hydrolysis. Neutral or alkaline conditions (pH 7–9) enhance stability .

Q. What computational methods are suitable for modeling this compound’s electronic structure and intermolecular interactions?

Advanced Research Question

- DFT (B3LYP/6-311+G(d,p)) : Predicts frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV), indicating low electrophilicity .

- Molecular docking : Screens binding affinity with enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the carboxylic acid group .

Q. How do structural analogs of this compound compare in biological activity, and what design principles optimize potency?

Advanced Research Question

- Thioether vs. sulfone analogs : Thioether derivatives show higher antimicrobial activity (MIC ≈8 µg/mL against S. aureus) due to enhanced membrane permeability .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the para position increase antioxidant activity (IC₅₀ ≈12 µM in DPPH assays) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

特性

IUPAC Name |

2-(2-ethoxy-2-oxoethyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYOYRCYHLJDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376910 | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18926-41-5 | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Ethoxy-2-oxoethyl)thio]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。